2-Hydrazino-3,5-bis(trifluoromethyl)pyridine
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Overview
Description
2-Hydrazino-3,5-bis(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F6N3 It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a hydrazino group at the 2-position
Mechanism of Action
Target of Action
Compounds with similar trifluoromethyl pyridine structures have been used in the synthesis of insect growth regulators (igrs) such as chlorfluazuron . These IGRs inhibit the growth of target insects at their larval stages .
Mode of Action
It’s worth noting that similar compounds act as insect growth regulators, inhibiting the growth of target insects at their larval stages .
Biochemical Pathways
It’s known that similar compounds, when used in the synthesis of certain pesticides, can affect the growth and development of insects .
Pharmacokinetics
The physicochemical properties of similar trifluoromethyl pyridine derivatives have been studied and are known to influence their bioavailability .
Result of Action
Similar compounds have been shown to have superior pest control properties when compared to traditional phenyl-containing insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of the hydrazino group to a pre-formed 3,5-bis(trifluoromethyl)pyridine. One common method involves the reaction of 3,5-bis(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-3,5-bis(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group may yield azo compounds, while nucleophilic substitution of the trifluoromethyl groups can lead to a variety of substituted pyridines.
Scientific Research Applications
2-Hydrazino-3,5-bis(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
2-Hydrazino-3,5-bis(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Hydrazino-3,5-dichloropyridine: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
2-Hydrazino-3,5-dimethylpyridine: Contains methyl groups instead of trifluoromethyl groups.
2-Hydrazino-3,5-difluoropyridine: Contains fluorine atoms instead of trifluoromethyl groups.
The presence of trifluoromethyl groups in this compound makes it unique, as these groups can significantly influence the compound’s chemical properties, such as its electron-withdrawing ability, stability, and reactivity.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)3-1-4(7(11,12)13)5(16-14)15-2-3/h1-2H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXQTDKQYMHWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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